molecular formula C9H8INO4 B1313728 Ethyl 4-iodo-3-nitrobenzoate CAS No. 57362-77-3

Ethyl 4-iodo-3-nitrobenzoate

Cat. No. B1313728
CAS RN: 57362-77-3
M. Wt: 321.07 g/mol
InChI Key: KWCKGPNDVFZONO-UHFFFAOYSA-N
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Description

Ethyl 4-iodo-3-nitrobenzoate is a chemical compound with the molecular formula C9H8INO4 . It has a molecular weight of 321.07 . The compound is a yellow solid at room temperature .


Synthesis Analysis

The synthesis of Ethyl 4-iodo-3-nitrobenzoate can be achieved through several routes. One such route involves the esterification of p-nitrobenzoic acid followed by nitro reduction . Another route involves the reduction and esterification of p-nitrobenzoic acid in one-step continuous flow systems . This method has been reported to yield extremely positive values compared to the present literature, which include results with high conversion (> 99%) and selectivity (> 99%), in residence times that reach up to a minimum of 12 s .


Molecular Structure Analysis

The InChI code for Ethyl 4-iodo-3-nitrobenzoate is 1S/C9H8INO4/c1-2-15-9(12)6-3-4-7(10)8(5-6)11(13)14/h3-5H,2H2,1H3 . The compound’s structure includes an ethyl ester group attached to a benzoic acid derivative that is substituted with an iodine atom at the 4-position and a nitro group at the 3-position .

Scientific Research Applications

Pharmaceutical Industry

  • Summary of the Application : Ethyl 4-nitrobenzoate is a semi-product in the chemical-pharmaceutical industry for the production of local anesthetics .
  • Methods of Application or Experimental Procedures : Ethyl 4-nitrobenzoate can be prepared by esterification of 4-nitrobenzoic acid with ethanol . The reaction is reversible and the catalysts for this process are sulfuric acid, ammonium hydrogen sulfate, polyfluoroalkanesulfonic acid, silicon tetrachloride .
  • Results or Outcomes Obtained : In all these methods, the yield of ethyl 4-benzoate was 75% - 98% .

Chemical Synthesis

  • Summary of the Application : Ethyl 4-nitrobenzoate is used in the two-step continuous-flow synthesis of benzocaine .
  • Methods of Application or Experimental Procedures : The ester produced in the first step (ethyl 4-nitrobenzoate 3.0 g, 0.015 mol,) was pumped in ethanol, through a 10% Pd/C catalyst cartridge in a 1 mL.min −1 flow (12 s residence time) at 45 bar and 50 °C .
  • Results or Outcomes Obtained : The model applied in a continuous flow system generated extremely positive values compared to the present literature, which include results with high conversion (> 99%) and selectivity (> 99%), in residence times that reach up to a minimum of 12 s .

properties

IUPAC Name

ethyl 4-iodo-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8INO4/c1-2-15-9(12)6-3-4-7(10)8(5-6)11(13)14/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWCKGPNDVFZONO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90458132
Record name Ethyl 4-iodo-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90458132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-iodo-3-nitrobenzoate

CAS RN

57362-77-3
Record name Ethyl 4-iodo-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90458132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of ethyl-4-iodobenzoate ( 10.0 g, 36.2 mmol) in H2SO4 (20 ml) at 0° C. was added dropwise HNO3 ( 4.7 ml, 72.4 mmol). Reaction was stirred at room temperature for 1 h, cooled to 0° C., quenched with ice, diluted with EtOAc, washed with H2O, brine, dried over Na2SO4, concentrated in vacuo to yield the crude title compound as a yellow solid.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
4.7 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
I Sapountzis, P Knochel - Angewandte Chemie, 2002 - Wiley Online Library
… Typical procedure (3 f): A dry argon-flushed 25-mL flask, equipped with a magnetic stirrer and a septum, was charged with ethyl 4-iodo-3-nitrobenzoate (642 mg, 2 mmol). Dry THF was …
Number of citations: 145 onlinelibrary.wiley.com
C Hill - 2022 - search.proquest.com
… prepared from ethyl 4-iodo-3-nitrobenzoate. ATRP copolymerizations between styrene and 4iodo-3-nitrostyrene was attempted using a 1:50 molar ratio. Polymerizations were run for 5 …
Number of citations: 2 search.proquest.com
V Tarwade, R Selvaraj, JM Fox - The Journal of organic chemistry, 2012 - ACS Publications
… The tube was then charged with ethyl 4-iodo-3-nitrobenzoate (16) (258 mg, 0.804 mmol) in THF (0.5 mL), and the mixture was cooled to −40 C. To this solution was added phenyl …
Number of citations: 30 pubs.acs.org
A Desaintjean, F Danton, P Knochel - Synthesis, 2021 - thieme-connect.com
… Nitrobenzene 4t was prepared via GP1 using ethyl 4-iodo-3-nitrobenzoate (2t) (160 mg, 0.50 mmol), DMPU (0.25 mL, 2.00 mmol) and dry toluene (1.0 mL). Mes 2 Mg (1d) (0.46 mL, …
Number of citations: 1 www.thieme-connect.com
MA Campo, RC Larock - Advances in CH activation by …, 2003 - search.proquest.com
… Compound 4d was prepared from ethyl 4iodo-3-nitrobenzoate. 24 First, we carried out a Suzuki-Miyaura cross-coupling of ethyl 2iodo-3-nitrobenzoate and NaBPh4 as follows. NaBPh4 …
Number of citations: 0 search.proquest.com
M Más‐Montoya, D Curiel… - European Journal of …, 2016 - Wiley Online Library
… The synthetic strategy began with a double Suzuki–Miyaura cross-coupling reaction between 1 and ethyl 4-iodo-3-nitrobenzoate to give 2, whose nitro groups enabled the preparation …
M Cuartero, M Más-Montoya, MS García, D Curiel… - Talanta, 2014 - Elsevier
… A subsequent double Suzuki–Miyaura cross-coupling reaction with ethyl 4-iodo-3-nitrobenzoate led to compound 4, which gave access to the carbazolocarbazole system, 5, via a …
Number of citations: 11 www.sciencedirect.com
HW Gibson, FC Bailey - The Journal of Organic Chemistry, 1976 - ACS Publications
In a typical reaction, excess dry bromotrichloromethane was added to 1.0 equiv of triphenylphosphine in sufficient dry benzene to produce a convenient volume. The mixture was …
Number of citations: 5 pubs.acs.org
M Shevlin - 2020 - search.proquest.com
This thesis examines various aspects of harnessing the reactivity of NO bond-containing molecules toward useful synthetic organic chemistry. In each chapter, the key to this challenge …
Number of citations: 2 search.proquest.com
D Curiel, G Sánchez, CR de Arellano… - Organic & …, 2012 - pubs.rsc.org
Anion recognition studies have been carried out on a series of neutral synthetic receptors in which carbazole-2-carboxamide has been used as building block. Different ligands which …
Number of citations: 30 pubs.rsc.org

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